molecular formula C18H15ClN2O2S B2730160 N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide CAS No. 1216637-80-7

N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide

Cat. No.: B2730160
CAS No.: 1216637-80-7
M. Wt: 358.84
InChI Key: OXEOBVQTPOTZIS-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C18H15ClN2O2S. This compound is characterized by the presence of a sulfonamide group attached to a pyridine ring, along with benzyl and phenyl substituents. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with benzylamine and aniline. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, sulfonic acids, sulfinamides, and various coupled aromatic compounds.

Scientific Research Applications

N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways and lead to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-6-chloropyridine-3-sulfonamide
  • N-phenyl-6-chloropyridine-3-sulfonamide
  • N-benzyl-4-chloropyridine-3-sulfonamide

Uniqueness

N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide is unique due to the presence of both benzyl and phenyl groups, which can enhance its biological activity and selectivity. The combination of these substituents with the sulfonamide group and the pyridine ring provides a distinct chemical structure that can interact with a wide range of molecular targets.

Properties

IUPAC Name

N-benzyl-6-chloro-N-phenylpyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c19-18-12-11-17(13-20-18)24(22,23)21(16-9-5-2-6-10-16)14-15-7-3-1-4-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEOBVQTPOTZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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